molecular formula C12H8N2O B167363 1,10-Phenanthroline 1-oxide CAS No. 1891-19-6

1,10-Phenanthroline 1-oxide

Cat. No. B167363
CAS RN: 1891-19-6
M. Wt: 196.2 g/mol
InChI Key: OFEFUDKSXOZQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-Phenanthroline 1-oxide (Phen) is a heterocyclic organic compound that belongs to the class of nitrogen-containing heterocycles. It is an important ligand in coordination chemistry and has been widely used in various fields, including biochemistry, environmental science, and material science.

Mechanism Of Action

The mechanism of action of 1,10-Phenanthroline 1-oxide is based on its ability to chelate metal ions. When 1,10-Phenanthroline 1-oxide binds to a metal ion, it forms a stable complex that has unique physical and chemical properties. The metal-1,10-Phenanthroline 1-oxide complex can be used to study the structure and function of metalloproteins and to develop new catalysts for chemical reactions.

Biochemical And Physiological Effects

1,10-Phenanthroline 1-oxide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. It has also been shown to play a role in metal homeostasis and to protect cells from metal-induced oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using 1,10-Phenanthroline 1-oxide in lab experiments include its high selectivity and sensitivity for metal ions, its ability to form stable metal complexes, and its versatility in different types of reactions. However, 1,10-Phenanthroline 1-oxide also has some limitations, including its potential toxicity and the possibility of interfering with other chemical reactions.

Future Directions

There are several future directions for the research on 1,10-Phenanthroline 1-oxide. One direction is to develop new methods for synthesizing 1,10-Phenanthroline 1-oxide and its derivatives. Another direction is to explore the potential applications of 1,10-Phenanthroline 1-oxide in new areas, such as drug discovery and nanotechnology. Additionally, the development of new analytical techniques for detecting 1,10-Phenanthroline 1-oxide and its metal complexes could enhance our understanding of their properties and functions. Finally, the investigation of the toxicity and safety of 1,10-Phenanthroline 1-oxide is necessary for its further application in various fields.

Scientific Research Applications

1,10-Phenanthroline 1-oxide has been widely used in scientific research, especially in the fields of biochemistry and environmental science. In biochemistry, 1,10-Phenanthroline 1-oxide is used as a chelating agent to isolate and purify metalloproteins. It has also been used as a fluorescent probe to detect metal ions and as a catalyst in various reactions. In environmental science, 1,10-Phenanthroline 1-oxide is used to determine the concentration of iron and copper ions in water and soil samples.

properties

CAS RN

1891-19-6

Product Name

1,10-Phenanthroline 1-oxide

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

IUPAC Name

1-oxido-1,10-phenanthrolin-1-ium

InChI

InChI=1S/C12H8N2O/c15-14-8-2-4-10-6-5-9-3-1-7-13-11(9)12(10)14/h1-8H

InChI Key

OFEFUDKSXOZQFL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1

synonyms

1,10-Phenanthroline 1-oxide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Referring to scheme 7, a mixture of 30 g [1,10]phenanthroline, 26 g 30% hydrogen peroxide and 200 ml acetic acid was added to a flask, and the mixture was then heated to 50-60° C. and stirred overnight. After completion of reaction, the reaction mixture was cooled to room temperature, and vacuum distillated to remove acetic acid, and then 300 ml CH2Cl2 was added. Next, the solution was filtered to remove solids, and neutralized by adding K2CO3(aq). The organic layer was separated, concentrated, and purified by column chromatography with silca gel (Methanol), so as to obtain solids [1,10]phenanthroline-N-oxide (23 g, yield 70.4%).
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